molecular formula C6H3ClFNO B113096 2-Chloro-5-Fluoropyridine-3-carbaldehyde CAS No. 851484-95-2

2-Chloro-5-Fluoropyridine-3-carbaldehyde

Cat. No.: B113096
CAS No.: 851484-95-2
M. Wt: 159.54 g/mol
InChI Key: IMQFWCDQEAIYJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Pyridine (B92270) Derivatives in Chemical Research

Pyridine and its derivatives are fundamental heterocyclic compounds that are ubiquitous in various fields of chemical research. Their unique electronic properties and reactivity patterns have established them as indispensable scaffolds in the development of new chemical entities.

The introduction of halogen atoms, such as chlorine and fluorine, onto the pyridine ring dramatically influences its chemical behavior. Halogenated pyridines are crucial building blocks in organic synthesis, primarily due to their ability to participate in a wide array of cross-coupling reactions and nucleophilic aromatic substitution (SNAr) reactions. nih.gov The presence of halogens can enhance the reactivity of the pyridine ring towards nucleophiles and provide a handle for further functionalization. nih.gov

The pyridine scaffold is a privileged structure in drug discovery, meaning it is a molecular framework that is frequently found in biologically active compounds and approved drugs. Its presence is associated with a high hit rate in biological screening and a good propensity for binding to a variety of biological targets. Pyridine derivatives have been successfully developed into drugs for a wide range of therapeutic areas, including but not limited to, treatments for bacterial infections, cancer, and inflammatory diseases. sci-hub.se

The pyridine ring is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom. This electronic nature makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. Conversely, electrophilic aromatic substitution is generally more difficult compared to benzene (B151609) and typically occurs at the 3-position. The reactivity of the pyridine ring can be further modulated by the presence of substituents. Electron-withdrawing groups, such as halogens, further decrease the electron density of the ring, enhancing its reactivity towards nucleophiles.

Rationale for Focusing on 2-Chloro-5-Fluoropyridine-3-carbaldehyde

The specific arrangement of functional groups in this compound makes it a compound of particular interest for synthetic chemists.

The combination of a chloro, a fluoro, and a carbaldehyde group on the pyridine ring endows this compound with a unique reactivity profile. The chlorine at the 2-position and the fluorine at the 5-position activate the ring for nucleophilic aromatic substitution, with the chlorine atom often being the more labile leaving group. The carbaldehyde group at the 3-position is a versatile functional group that can undergo a wide range of transformations, including oxidation, reduction, and condensation reactions to form imines, which are themselves valuable synthetic intermediates. researchgate.net This multifunctional nature allows for a stepwise and controlled elaboration of the molecule.

This compound serves as a key starting material for the synthesis of a variety of more complex substituted pyridines. google.com Its utility as a precursor is evident in its application in the preparation of pharmaceutical and agrochemical intermediates. nbinno.comgoogle.com For instance, the carbaldehyde moiety can be readily converted into other functional groups, while the halogen atoms provide sites for the introduction of new substituents through cross-coupling reactions. This allows for the construction of diverse molecular architectures from a single, readily available starting material, making it a valuable tool in the synthesis of novel compounds with potential biological activity. Research has shown its utility in creating libraries of compounds for drug discovery programs.

Relevance in Current Chemical Research Landscape

The relevance of this compound in the contemporary chemical research landscape is underscored by its utility as a precursor to a variety of functionalized heterocyclic compounds. The strategic placement of the chloro, fluoro, and aldehyde substituents provides chemists with a platform for selective chemical modifications.

The chlorine atom at the 2-position can be displaced through nucleophilic substitution reactions. The fluorine atom at the 5-position can influence the electronic properties of the pyridine ring and can also be a site for further functionalization, although it is generally less reactive than the chlorine atom in nucleophilic aromatic substitution. The aldehyde group at the 3-position is a versatile functional handle that can undergo a wide array of chemical transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions such as the Wittig reaction. organic-chemistry.orgsciepub.commasterorganicchemistry.com

This trifunctional nature makes this compound a valuable starting material in the synthesis of novel compounds with potential biological activity. For instance, it is a known precursor in the synthesis of 2-Chloro-5-fluoronicotinonitrile, a compound that may serve as an intermediate for more complex molecules. chemicalbook.com The ability to selectively manipulate each of the three functional groups opens up avenues for the creation of diverse molecular libraries for drug discovery and agrochemical research. nbinno.comagropages.com While specific, large-scale applications are not widely documented in publicly available literature, its commercial availability from various chemical suppliers suggests its role as a research chemical in exploratory synthesis projects.

Properties

IUPAC Name

2-chloro-5-fluoropyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFNO/c7-6-4(3-10)1-5(8)2-9-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMQFWCDQEAIYJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70640093
Record name 2-Chloro-5-fluoropyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851484-95-2
Record name 2-Chloro-5-fluoro-3-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=851484-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-fluoropyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Reaction Mechanisms of 2 Chloro 5 Fluoropyridine 3 Carbaldehyde

Electrophilic Aromatic Substitution (EAS) in Halogenated Pyridines

Electrophilic aromatic substitution involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. In pyridinic systems, these reactions are generally less facile than in their benzene (B151609) counterparts due to the electron-withdrawing nature of the nitrogen atom.

Deactivation Effects of Halogens and Nitrogen in Pyridine (B92270) Ring

The pyridine ring is inherently resistant to electrophilic attack compared to benzene. The nitrogen atom's electronegativity inductively withdraws electron density from the ring carbons, making the system less attractive to electron-seeking electrophiles. stackexchange.com Furthermore, under the strongly acidic conditions often required for EAS reactions (e.g., nitration or sulfonation), the nitrogen atom is protonated, forming a pyridinium (B92312) cation. stackexchange.comrsc.org This positive charge dramatically increases the deactivation of the ring, rendering it highly unreactive towards electrophiles. stackexchange.commasterorganicchemistry.com

In the case of 2-Chloro-5-Fluoropyridine-3-carbaldehyde, this deactivation is significantly amplified. The molecule possesses three powerful electron-withdrawing groups in addition to the ring nitrogen:

Halogens (Chlorine and Fluorine): Both halogens are highly electronegative and withdraw electron density from the ring via the inductive effect, further deactivating it. libretexts.org

Formyl Group (-CHO): The carbonyl group is a strong deactivating group due to both inductive withdrawal and resonance effects, which pull electron density out of the aromatic system.

The cumulative effect of these four features makes the pyridine ring in this compound exceptionally electron-poor and thus strongly deactivated towards electrophilic aromatic substitution.

Regioselectivity in Electrophilic Attack on this compound

Should an electrophilic attack occur under extremely harsh conditions, the position of substitution (regioselectivity) is governed by the directing effects of the existing substituents.

Pyridine Nitrogen: Directs incoming electrophiles primarily to the C3 (meta) position. stackexchange.com

Electron-Withdrawing Groups (-Cl, -CHO): These groups are meta-directors. youtube.com

Fluorine: Halogens are an exception; while deactivating, they are ortho-, para-directors. libretexts.org

In this compound, the positions ortho and para to the activating nitrogen (C2, C4, C6) are already substituted or deactivated. The directing influences of the substituents are as follows:

The nitrogen atom and the C3-formyl group direct towards C5. However, C5 is already substituted with fluorine. They also direct towards C4.

The C2-chloro group directs towards C4.

The C5-fluoro group directs ortho to itself (C4 and C6). C6 is sterically hindered by the adjacent nitrogen, and C4 is a viable position.

Considering these influences, the C4 position is the only site not already substituted and is the point of converging directing effects. However, the profound deactivation of the entire ring system means that electrophilic aromatic substitution on this compound is theoretically predicted but practically very unlikely to occur.

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Core

In contrast to its inertness towards electrophiles, the electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). This type of reaction is common for halopyridines, especially when activated by other electron-withdrawing groups. nih.govnih.gov

Influence of Halogen Substituents on SNAr Reactivity

The SNAr mechanism typically proceeds via a two-step addition-elimination pathway, where a nucleophile attacks the carbon bearing a leaving group, forming a negatively charged intermediate (a Meisenheimer complex), followed by the expulsion of the leaving group to restore aromaticity. nih.gov

For halogens as leaving groups, the reactivity trend in SNAr can be complex. Two opposing factors are at play:

Carbon-Halogen Bond Polarization: The high electronegativity of fluorine makes the carbon it is attached to (C-F bond) highly electrophilic and susceptible to nucleophilic attack. This often makes fluoride (B91410) the best leaving group because the initial nucleophilic addition is the rate-determining step. sci-hub.semasterorganicchemistry.com

Leaving Group Ability: The stability of the halide anion (I⁻ > Br⁻ > Cl⁻ > F⁻) means that iodide is the best leaving group and fluoride is the worst in reactions where the C-X bond cleavage is rate-determining. sci-hub.se

In activated systems like 2-halopyridines, the reaction is often controlled by the first step (nucleophilic attack). Therefore, the reactivity order is frequently F > Cl > Br > I. Studies have shown that 2-fluoropyridine (B1216828) can react significantly faster than 2-chloropyridine (B119429) in SNAr reactions. nih.gov The presence of the additional electron-withdrawing formyl group in this compound further activates the ring for such substitutions.

Directed Nucleophilic Attack and Subsequent Transformations

The regioselectivity of nucleophilic attack is directed to the carbon atoms bearing the halogen leaving groups, which are at the C2 and C5 positions. The reactivity of these sites is enhanced by the electron-withdrawing effects of the other substituents.

C2 Position (Cl): This position is ortho to both the ring nitrogen and the C3-formyl group. Both groups strongly activate this position for nucleophilic attack.

C5 Position (F): This position is para to the ring nitrogen and ortho to the C4 position, which is influenced by the formyl group.

While both positions are activated, the C2 position is generally considered more susceptible to attack due to the combined activating influence of the adjacent nitrogen and formyl group. SNAr reactions on halopyridines are synthetically useful and often proceed with nucleophiles such as amines, alkoxides, and thiols to yield a variety of substituted pyridines. sci-hub.senih.gov For example, reactions with various amines can be used to introduce substituted amino groups at the C2 position. nih.gov

Reactions Involving the Formyl Group

The aldehyde (formyl) group at the C3 position exhibits its own characteristic reactivity, allowing for a range of chemical transformations. These reactions provide a pathway to further functionalize the molecule.

Common reactions involving the formyl group include:

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid (2-chloro-5-fluoronicotinic acid) using standard oxidizing agents.

Reduction: The aldehyde can be reduced to a primary alcohol ( (2-chloro-5-fluoropyridin-3-yl)methanol) using reducing agents like sodium borohydride (B1222165).

Condensation Reactions: The formyl group can undergo condensation with various nucleophiles. A notable example is the reaction with hydroxylamine (B1172632) to form an oxime, which can be subsequently dehydrated to yield the corresponding nitrile, 2-chloro-5-fluoronicotinonitrile. This two-step process is an efficient method for converting the aldehyde into a nitrile.

Below is a table summarizing a key transformation of the formyl group.

Interactive Data Table: Synthesis of 2-Chloro-5-fluoronicotinonitrile

StepReactantReagent(s)Product
1This compoundHydroxylamine hydrochlorideThis compound oxime
2This compound oxime1,1'-Carbonyldiimidazole (B1668759)2-Chloro-5-fluoronicotinonitrile

This transformation highlights the synthetic versatility of the formyl group, enabling access to other important pyridine-based building blocks. The Vilsmeier-Haack reaction is another method for introducing formyl groups onto electron-rich aromatic compounds, though its application to an already functionalized pyridine like this would be complex. researchgate.net

Aldehyde Functional Group Transformations (e.g., Oxidation, Reduction, Condensation)

The aldehyde functional group at the C3 position of the pyridine ring is a versatile handle for a variety of chemical modifications, including oxidation to a carboxylic acid, reduction to an alcohol, and condensation with nucleophiles to form new carbon-carbon and carbon-nitrogen bonds.

Oxidation: The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 2-chloro-5-fluoronicotinic acid. This transformation is a common step in the synthesis of pharmaceutical and agrochemical intermediates. sigmaaldrich.com Standard oxidizing agents can be employed for this purpose. For instance, related pyridine derivatives have been effectively oxidized using reagents like potassium permanganate. google.com The resulting 2-chloro-5-fluoronicotinic acid is a valuable building block for more complex molecules.

Reduction: The reduction of the aldehyde group yields (2-Chloro-5-fluoropyridin-3-yl)methanol. This transformation can be achieved using various reducing agents. For analogous heterocyclic aldehydes, reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used to reduce the aldehyde to the primary alcohol. Catalytic hydrogenation is another viable method, where hydrogen gas is used with a metal catalyst such as Palladium on carbon (Pd/C) or Raney nickel. google.com

Condensation: The aldehyde group undergoes condensation reactions with a range of nucleophiles. A notable example is its reaction with hydroxylamine hydrochloride, which initially forms an oxime intermediate. This oxime can then be dehydrated to yield 2-chloro-5-fluoronicotinonitrile. chemicalbook.com A documented procedure for this transformation involves reacting this compound with hydroxylamine hydrochloride in an ethanol/water mixture, followed by dehydration of the resulting solid intermediate using 1,1'-carbonyldiimidazole in refluxing dichloromethane (B109758) to give the nitrile in high yield. chemicalbook.com

Other classical condensation reactions applicable to aldehydes, such as the Knoevenagel and Wittig reactions, are also expected to be feasible with this substrate.

Knoevenagel Condensation: This reaction involves the condensation with active methylene (B1212753) compounds, catalyzed by a weak base. wikipedia.orgnih.gov For example, reacting this compound with compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) would lead to the formation of a new carbon-carbon double bond, yielding α,β-unsaturated products. nih.gov

Wittig Reaction: The reaction with a phosphorus ylide (phosphorane) would convert the aldehyde group into an alkene, providing a powerful tool for carbon-carbon double bond formation.

Chemo- and Regioselective Reactions of the Carbaldehyde Moiety

The presence of multiple reactive sites—the aldehyde, the C-Cl bond, and the C-F bond—on this compound raises questions of chemoselectivity. In many synthetic applications, particularly transition metal-catalyzed cross-coupling reactions, the focus is on the reactivity of the carbon-halogen bonds. However, the aldehyde group can influence or compete with these reactions.

The aldehyde functionality is generally stable under many cross-coupling conditions, especially those employing mild bases. nih.gov However, strong bases or highly nucleophilic organometallic reagents could potentially react with the aldehyde. Therefore, achieving chemoselectivity often requires careful selection of reaction conditions. For instance, in a cross-coupling reaction, a catalyst system might be chosen that preferentially facilitates oxidative addition at the C-Cl bond over nucleophilic attack at the aldehyde carbonyl.

Regioselectivity primarily pertains to reactions on the pyridine ring itself, which will be discussed in the context of cross-coupling. For reactions of the aldehyde, the key chemoselectivity challenge is to transform the aldehyde without affecting the halogen substituents, or vice-versa. For example, some reducing agents could potentially reduce the C-Cl bond (hydrogenolysis) in addition to the aldehyde. The selection of a mild and selective reagent like NaBH₄ at low temperatures would typically favor the reduction of the aldehyde without affecting the C-Cl bond.

Transition Metal-Catalyzed Cross-Coupling Reactions

The halogen atoms on the pyridine ring serve as handles for transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. core.ac.uk The chlorine atom at the C2 position is the primary site for these transformations, as the C-F bond is generally much less reactive.

Suzuki, Stille, Negishi, and Heck Couplings at Halogenated Pyridine Positions

The 2-chloro position of this compound is a viable electrophilic partner for several key palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction pairs the halopyridine with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.net The coupling of chloropyridines with arylboronic acids is a well-established method for creating biaryl structures. researchgate.netresearchgate.net The reaction is valued for the stability and low toxicity of the boron reagents.

Stille Coupling: The Stille reaction uses an organotin reagent (organostannane) as the nucleophilic partner. wikipedia.org It is known for its tolerance of a wide variety of functional groups, although the toxicity of tin compounds is a significant drawback. wikipedia.orgnih.gov The reaction can be chemoselective, allowing for coupling at a more reactive site (like a triflate) while leaving a chloride intact on a different molecule. nih.gov

Negishi Coupling: This reaction employs an organozinc reagent, which is more reactive than its organoboron or organotin counterparts. wikipedia.org This increased reactivity allows for couplings that might be sluggish with other methods. wikipedia.orgcore.ac.uk Palladium catalysts are generally preferred for their high yields and functional group tolerance, though nickel catalysts can also be used. wikipedia.org

Heck Reaction: The Heck reaction involves the coupling of the halopyridine with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org The reaction is typically carried out in the presence of a palladium catalyst and a base. wikipedia.org While aryl bromides and iodides are more reactive, conditions have been developed to successfully couple aryl chlorides. organic-chemistry.org

Optimization of Reaction Conditions and Catalyst Systems

The success of cross-coupling reactions with this compound hinges on the careful optimization of reaction parameters. The C-Cl bond in chloropyridines is less reactive than corresponding C-Br or C-I bonds, often requiring more active catalysts and more forcing conditions.

Catalyst and Ligand Selection: The choice of palladium catalyst and its associated ligand is critical. While Pd(PPh₃)₄ can be used, modern catalyst systems often provide higher efficiency.

For Suzuki-Miyaura couplings, palladium(II) acetate (B1210297) (Pd(OAc)₂) or palladium(II) chloride (PdCl₂) are common precatalysts. They are often paired with bulky, electron-rich phosphine (B1218219) ligands like SPhos or XPhos, which promote the challenging oxidative addition step with aryl chlorides. nih.gov In some cases, ligand-free systems using palladium acetate in aqueous media have proven effective for coupling chloropyridines. researchgate.net

For Negishi couplings, catalyst systems like Pd/N-heterocyclic carbene (NHC) have been shown to be effective for coupling alkylzinc reagents with alkyl bromides at room temperature, suggesting their potential for reactive substrates. nih.gov For aryl chlorides, catalysts like Pd[P(tBu₃)]₂ or systems based on biarylphosphine ligands are often employed. core.ac.uk

For Stille and Heck reactions, a variety of palladium sources including Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄ are used. The choice of phosphine ligand or the use of N-heterocyclic carbene (NHC) ligands can significantly influence the reaction's efficiency and selectivity. organic-chemistry.orgthieme-connect.de

Base and Solvent: The base plays a crucial role in the catalytic cycle, particularly in the Suzuki reaction where it facilitates the transmetalation step. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides. The choice of base can affect functional group tolerance, especially for the aldehyde group. Solvents are typically polar aprotic solvents like dioxane, THF, or DMF, often with the addition of water for Suzuki couplings.

The table below summarizes typical conditions for Suzuki-Miyaura reactions with chloropyridine substrates, which can serve as a starting point for optimizing reactions with this compound.

Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling of Chloro-heteroarenes

Catalyst (mol%) Ligand (mol%) Base (equiv.) Solvent Temp (°C) Yield (%) Ref
Pd(OAc)₂ (2) SPhos (4) K₃PO₄ (2) Toluene/H₂O 100 High nih.gov
Pd₂(dba)₃ (2) XPhos (3) K₃PO₄ (2) Dioxane/H₂O 100 High mdpi.com
Pd(PPh₃)₄ (5) - Na₂CO₃ (2) Toluene/Ethanol 110 Good researchgate.net

Scope and Limitations with this compound

The scope of cross-coupling reactions with this compound is broad, yet subject to certain limitations.

Scope:

A wide variety of nucleophilic partners can be used, including aryl and heteroaryl boronic acids (Suzuki), organostannanes (Stille), organozinc reagents (Negishi), and alkenes (Heck).

The reaction generally tolerates the fluoro and aldehyde functional groups, allowing for the synthesis of complex, highly functionalized pyridine derivatives. The Negishi coupling, in particular, is known for its good functional group tolerance. nih.gov

These coupling reactions provide access to a vast chemical space, enabling the synthesis of compounds for applications in medicinal chemistry and materials science.

Limitations:

Reactivity of the C-Cl Bond: As mentioned, the C-Cl bond is less reactive than C-Br or C-I bonds, which can lead to sluggish reactions, require higher catalyst loadings, or necessitate elevated temperatures. wikipedia.org This can sometimes result in lower yields or the formation of side products.

Competing Reactions: The presence of the aldehyde group can be a limitation if the chosen reaction conditions are not sufficiently mild. Strong bases or highly nucleophilic reagents might lead to side reactions at the carbonyl group.

Steric Hindrance: The substituents on the nucleophilic partner can impact the reaction efficiency. Sterically hindered reagents may couple with lower yields. Similarly, the substitution pattern on the pyridine ring itself influences reactivity.

Regioselectivity: While coupling is expected at the C2-chloro position, there can be challenges with regioselectivity in polyhalogenated systems. In the case of this compound, the C-F bond is significantly stronger and less reactive in palladium-catalyzed couplings, so selectivity for the C-Cl bond is generally high. However, in substrates with multiple, more reactive halogens (e.g., dichloro- or bromochloro-pyridines), controlling which site reacts can be a significant challenge that depends heavily on ligand and reaction conditions. nih.govnih.gov

Heck Reaction Limitations: The Heck reaction can sometimes suffer from issues with regioselectivity of the alkene insertion (linear vs. branched product) and isomerization of the product alkene. libretexts.orgscienceinfo.com

Advanced Spectroscopic and Analytical Characterization for Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Pyridine (B92270) Derivatives

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. For a complex pyridine derivative such as 2-Chloro-5-Fluoropyridine-3-carbaldehyde, a multi-faceted NMR approach is employed.

The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the aldehyde proton and the two aromatic protons on the pyridine ring. The anticipated chemical shifts are influenced by the electronic effects of the substituents. The aldehyde proton (CHO) is expected to resonate at a significantly downfield region, typically between 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group.

The two aromatic protons, H-4 and H-6, will have distinct chemical shifts due to their different electronic environments. The fluorine atom at position 5 will exert a shielding effect, while the chlorine at position 2 and the carbaldehyde at position 3 will have a deshielding effect. The proton at H-6 is adjacent to the electronegative nitrogen and the fluorine atom, leading to an expected downfield shift. The proton at H-4 is situated between the carbaldehyde and the fluorine atom, which will also influence its chemical shift.

Spin-spin coupling between the aromatic protons and with the fluorine atom will result in characteristic splitting patterns. The two aromatic protons would likely show a doublet of doublets or a more complex multiplet structure due to coupling to each other and to the fluorine atom. The coupling constant between H-4 and H-6 is expected to be a small meta-coupling. The coupling between the fluorine at C-5 and the adjacent protons (H-4 and H-6) would also be observed.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
CHO9.5 - 10.5s-
H-47.8 - 8.2ddJ(H-H), J(H-F)
H-68.3 - 8.7ddJ(H-H), J(H-F)

Note: These are predicted values and may vary in experimental conditions.

The ¹³C NMR spectrum will provide information on the six distinct carbon atoms in the molecule. The carbon of the aldehyde group (C=O) is expected to be the most downfield signal, typically in the range of 185-195 ppm. The carbons of the pyridine ring will appear in the aromatic region (approximately 110-160 ppm), with their specific shifts influenced by the attached substituents. The carbon atom bonded to the chlorine (C-2) and the one bonded to the fluorine (C-5) will show characteristic shifts.

¹⁹F NMR spectroscopy is a highly sensitive technique for fluorine-containing compounds. A single resonance is expected for the fluorine atom in this compound. The chemical shift will be indicative of the electronic environment of the fluorine on the pyridine ring. Furthermore, the signal will likely be a multiplet due to coupling with the adjacent protons (H-4 and H-6).

Table 2: Predicted ¹³C and ¹⁹F NMR Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)
¹³C (CHO)185 - 195
¹³C (C-2)150 - 155
¹³C (C-3)135 - 140
¹³C (C-4)125 - 130
¹³C (C-5)155 - 160 (d, J(C-F))
¹³C (C-6)145 - 150
¹⁹F-110 to -130

Note: These are predicted values and may vary in experimental conditions. The carbon attached to fluorine will exhibit a splitting due to C-F coupling.

Two-dimensional (2D) NMR techniques are crucial for the definitive assignment of all proton and carbon signals.

COSY (Correlation Spectroscopy): This experiment would show a correlation between the two aromatic protons (H-4 and H-6), confirming their coupling relationship.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign the signals for the C-4/H-4 and C-6/H-6 pairs.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It would be instrumental in assigning the quaternary carbons (C-2, C-3, and C-5) by observing their correlations with the aromatic and aldehyde protons. For instance, the aldehyde proton should show a correlation to C-3 and C-4.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns.

High-resolution mass spectrometry would be used to determine the accurate mass of the molecular ion. This allows for the unambiguous determination of the molecular formula. For this compound (C₆H₃ClFNO), the calculated exact mass would be compared to the experimentally determined mass to confirm the elemental composition.

Table 3: HRMS Data for this compound

Molecular FormulaCalculated Exact Mass
C₆H₃ClFNO158.9887

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed. A key feature for a compound containing one chlorine atom is the presence of an M+2 peak with an intensity of approximately one-third of the molecular ion peak, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This isotopic pattern provides strong evidence for the presence of a single chlorine atom in the molecule.

The fragmentation of the molecule would likely proceed through several pathways. Common fragmentation patterns for aromatic aldehydes include the loss of the aldehyde group (CHO, 29 mass units) or a hydrogen radical. The loss of the chlorine atom (35/37 mass units) or the fluorine atom (19 mass units) are also plausible fragmentation pathways that would be observed in the mass spectrum.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

Fragment IonDescription
[M]⁺Molecular ion
[M-H]⁺Loss of a hydrogen radical
[M-CHO]⁺Loss of the formyl group
[M-Cl]⁺Loss of a chlorine radical
[M-F]⁺Loss of a fluorine radical

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic analysis is fundamental in confirming the identity and structural features of this compound. IR spectroscopy probes the vibrational modes of the molecule's covalent bonds, while UV-Vis spectroscopy investigates its electronic transitions.

Characteristic Vibrational Modes of Pyridine Ring and Functional Groups

The infrared spectrum of this compound is expected to display a series of absorption bands that are characteristic of its specific functional groups and the substituted pyridine ring. By comparing its spectrum to those of related compounds like 2-chloroquinoline-3-carboxaldehyde, the vibrational modes can be assigned. nih.gov

Key expected vibrational frequencies include:

Carbonyl (C=O) Stretching: The aldehyde functional group should produce a strong, sharp absorption band in the region of 1700-1720 cm⁻¹. This is one of the most prominent peaks in the spectrum, confirming the presence of the carbaldehyde group.

Pyridine Ring Vibrations: The C=C and C=N stretching vibrations within the aromatic pyridine ring typically appear in the 1400-1600 cm⁻¹ region. The substitution pattern and the electronic effects of the halogen and aldehyde groups influence the exact position and intensity of these bands.

C-H Bond Vibrations: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the C-H stretching of the aldehyde group is typically found as a pair of weaker bands between 2700 and 2900 cm⁻¹.

Carbon-Halogen Stretching: The C-Cl stretching vibration is anticipated in the 700-800 cm⁻¹ range, while the C-F stretch is typically observed at a higher frequency, generally between 1000 and 1200 cm⁻¹.

Table 1: Expected Characteristic IR Vibrational Modes

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Intensity
Aromatic C-H StretchPyridine Ring3000 - 3100Medium-Weak
Aldehyde C-H Stretch-CHO2700 - 2900Weak
Carbonyl C=O Stretch-CHO1700 - 1720Strong
Ring C=C and C=N StretchPyridine Ring1400 - 1600Medium-Strong
C-F StretchAryl-F1000 - 1200Strong
C-Cl StretchAryl-Cl700 - 800Medium-Strong

Electronic Transitions and Aromaticity in Halogenated Pyridines

The UV-Vis spectrum of this compound in a suitable solvent is expected to show absorption bands corresponding to specific electronic transitions within the molecule. These transitions provide insight into the electronic structure and aromaticity of the compound.

π→π Transitions:* Like other aromatic systems, the pyridine ring gives rise to intense absorption bands corresponding to the promotion of electrons from π bonding orbitals to π* antibonding orbitals. These transitions are typically observed in the near-UV region. For substituted pyridines, these bands can be found around 250-300 nm. doi.org

n→π Transitions:* The presence of the carbonyl group (C=O) and the nitrogen atom in the pyridine ring introduces non-bonding electrons (n electrons). The transition of these electrons to a π* antibonding orbital results in a weaker absorption band at a longer wavelength (lower energy) than the π→π* transitions. uobabylon.edu.iq This is often observed as a shoulder or a distinct band in the 300-350 nm region.

The halogen substituents (chlorine and fluorine) act as auxochromes and can influence the position and intensity of these absorption maxima through their inductive and mesomeric effects. These effects can cause shifts in the absorption wavelengths (bathochromic or hypsochromic shifts) compared to unsubstituted pyridine-3-carbaldehyde. uobabylon.edu.iq

X-ray Crystallography for Solid-State Structure Determination

While specific crystallographic data for this compound is not publicly available, analysis of closely related structures allows for a detailed prediction of its solid-state characteristics. nih.govresearchgate.net

Elucidation of Molecular Geometry and Conformation

Molecular Geometry: The molecule is expected to be largely planar. The pyridine ring forms a planar hexagon, and the attached aldehyde, chlorine, and fluorine atoms would lie close to this plane to maximize electronic conjugation and minimize steric hindrance.

Bond Lengths and Angles: The bond lengths and angles would be influenced by the electronegativity of the substituents and their positions on the pyridine ring. For instance, the C-Cl and C-F bond lengths would be consistent with those observed in other chlorinated and fluorinated aromatic compounds. The internal angles of the pyridine ring may show slight distortions from the ideal 120° due to the electronic and steric demands of the substituents.

Table 2: Predicted Molecular Geometry Parameters

ParameterExpected Value
C-Cl Bond Length~1.74 Å
C-F Bond Length~1.35 Å
Ring C-C Bond Length~1.39 Å
Ring C-N Bond Length~1.34 Å
C=O Bond Length~1.21 Å
C-C(aldehyde) Bond Length~1.48 Å
C-C-C Bond Angle (in ring)~118-121°
C-N-C Bond Angle (in ring)~117°

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is dictated by a variety of non-covalent intermolecular interactions. The functional groups present in this compound suggest several possible interactions that would govern its crystal packing.

Hydrogen Bonding: Although the molecule lacks strong hydrogen bond donors, weak C-H···O and C-H···N hydrogen bonds are expected to play a role in stabilizing the crystal structure. researchgate.net The aldehyde oxygen and the pyridine nitrogen are potential acceptors for hydrogen atoms from the aromatic rings of neighboring molecules.

Halogen Bonding: The chlorine atom, with its region of positive electrostatic potential (σ-hole), can act as a halogen bond donor, interacting with nucleophilic sites such as the nitrogen or oxygen atoms of adjacent molecules. mdpi.comnih.govmdpi.com These C-Cl···N or C-Cl···O interactions can be highly directional and are significant in the crystal engineering of halogenated compounds.

These combined interactions could lead to the formation of supramolecular architectures such as dimers, one-dimensional chains, or two-dimensional sheets in the solid state. nih.gov

Applications and Future Research Directions of 2 Chloro 5 Fluoropyridine 3 Carbaldehyde

Precursor in the Synthesis of Biologically Active Molecules

The strategic placement of chloro, fluoro, and carbaldehyde functionalities on the pyridine (B92270) core allows for selective reactions, enabling the construction of complex molecular architectures with diverse biological activities.

2-Chloro-5-fluoropyridine-3-carbaldehyde serves as a key intermediate in the creation of new pharmaceutical agents. The aldehyde group can be readily transformed into various other functional groups, while the chloro and fluoro substituents can be manipulated through nucleophilic substitution or cross-coupling reactions. This versatility is crucial in the development of new drugs. For instance, pyridine derivatives are integral to the synthesis of drugs for conditions such as hypertension and for the prevention of blood clots. nbinno.com The ability to synthesize specific pyridine derivatives from precursors like this compound is a cornerstone of modern medicinal chemistry.

A notable application of a related compound, 2-amino-5-chloro-3-fluoropyridine (B1279587), is in the synthesis of inhibitors for cyclin-dependent kinases (CDKs), which are targets for cancer therapy, and disruptors of the glucokinase-glucokinase regulatory protein interaction, relevant for treating type II diabetes mellitus. ossila.com This highlights the potential of this class of compounds in developing treatments for major diseases.

The pyridine ring is a common scaffold in many modern agrochemicals due to its favorable biological and environmental properties. Pyridine-containing pesticides are often highly effective, exhibit low toxicity to non-target organisms, and have a desirable persistence in the environment. agropages.com this compound is a valuable intermediate for producing a variety of agrochemicals, including insecticides, herbicides, and fungicides. nbinno.comgoogle.com

The chlorinated and fluorinated derivatives of pyridines are particularly important in the agrochemical industry. agropages.com For example, derivatives of 3-methylpyridine, a related pyridine compound, are used to produce herbicides like flazasulfuron (B46402) and insecticides such as imidacloprid (B1192907) and acetamiprid. agropages.com The synthetic flexibility of this compound makes it a key component in the development of new and improved crop protection agents.

While the primary applications of this compound are in the life sciences, its reactive nature also lends itself to exploration in material science. Halogenated organic compounds are often used as monomers or building blocks for the synthesis of specialty polymers and functional materials. Perfluoropyridine (PFPy), a related compound, is known for its high reactivity towards nucleophilic aromatic substitution, making it a valuable component in the creation of fluorinated networks and polymers with enhanced thermal stability and chemical resistance. mdpi.com

The presence of both a chloro and a fluoro substituent on the pyridine ring of this compound offers the potential for selective polymerization reactions, leading to novel materials with tailored properties. Future research may explore its use in creating high-performance polymers, liquid crystals, or other advanced materials. google.commdpi.com

Role in Medicinal Chemistry Research

The structural features of this compound make it an excellent tool for medicinal chemists to probe the interactions between small molecules and biological targets.

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, providing insights into how the chemical structure of a molecule influences its biological activity. By systematically modifying a lead compound and assessing the resulting changes in potency and selectivity, medicinal chemists can design more effective drugs. This compound is an ideal starting point for such studies.

The aldehyde group can be derivatized to create a library of analogs with diverse substituents. The chloro and fluoro groups can be selectively replaced with other functionalities to explore the impact of electronic and steric properties on biological activity. This systematic approach allows researchers to build a comprehensive understanding of the SAR for a particular class of pyridine-based compounds. For example, in the development of HIV-1 entry inhibitors, a detailed SAR study of furan-based compounds, which share some structural similarities with pyridine derivatives, revealed that specific substitutions on the aromatic ring were crucial for potent antiviral activity. nih.gov

The ultimate goal of rational drug design is to create ligands that bind with high affinity and selectivity to a specific biological target, such as an enzyme or a receptor. The distinct electronic properties and hydrogen bonding capabilities of the pyridine ring, combined with the reactivity of the aldehyde and halogen substituents, make this compound a valuable scaffold for designing such ligands.

The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the aldehyde can be modified to introduce hydrogen bond donors or other interacting groups. The halogen atoms can form halogen bonds, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. For instance, organometallic complexes involving 2-amino-5-chloro-3-fluoropyridine have been shown to coordinate with copper centers, demonstrating the potential of this scaffold in designing molecules that interact with metal-containing enzymes. ossila.com

Theoretical Studies and Computational Chemistry Applications

Computational chemistry provides powerful tools to understand and predict the behavior of molecules like this compound, offering insights that can guide synthetic efforts and application-oriented research.

Prediction of Reactivity and Selectivity in Novel Transformations

While specific computational studies on this compound are not extensively documented, its reactivity can be reliably predicted using established theoretical principles for halogenated aromatic systems. The pyridine ring, being an electron-deficient π-system, is generally deactivated towards electrophilic aromatic substitution but activated for nucleophilic aromatic substitution (SNAr).

Computational studies on related halopyridines indicate that C-halogen bond formation and substitution often proceed via a stepwise SNAr pathway. nih.gov The presence of both chloro and fluoro substituents, along with the aldehyde group, creates a complex electronic landscape. Theoretical methods, particularly Density Functional Theory (DFT), can be employed to:

Calculate Electrostatic Potential Maps: These maps would visualize the electron-rich and electron-deficient areas of the molecule, identifying the most likely sites for nucleophilic and electrophilic attack. The carbon attached to the chlorine is a prime site for nucleophilic substitution.

Model Reaction Pathways: DFT calculations can determine the energy barriers for various potential reactions. For instance, in a reaction with a nucleophile, computational models can predict whether substitution of the chlorine atom or addition to the aldehyde group is the more kinetically and thermodynamically favorable pathway.

Analyze Substituent Effects: The fluorine atom at the 5-position and the aldehyde at the 3-position significantly influence the reactivity of the chlorine atom at the 2-position. Computational models can precisely quantify these electronic effects, aiding in the design of selective transformations.

These predictive capabilities allow chemists to design experiments more efficiently, selecting appropriate reagents and conditions to achieve a desired chemical outcome, thereby saving time and resources.

Molecular Modeling for Drug Design and Ligand Binding

The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in a significant percentage of top-selling drugs. vcu.edu Halogenated pyridines, in particular, are valuable due to the ability of halogen atoms to form specific, stabilizing interactions known as halogen bonds. acs.org The compound 2-Chloro-5-fluoropyridine (B44960) is itself a known building block for important pharmaceuticals. nbinno.com

This compound serves as an ideal starting point for creating libraries of potential drug candidates. The aldehyde group is a versatile chemical handle that can be readily converted into a wide array of other functional groups, such as amines (via reductive amination), alcohols, carboxylic acids, and imines (Schiff bases).

Molecular modeling plays a crucial role in this process:

Virtual Screening: Once a library of derivatives is designed, molecular docking simulations can be used to predict how strongly each compound will bind to a specific biological target, such as the active site of an enzyme or a receptor.

Binding Mode Analysis: These simulations provide detailed 3D models of the ligand-protein complex, showing the specific intermolecular interactions responsible for binding. This includes hydrogen bonds (e.g., involving the pyridine nitrogen), halogen bonds from the chlorine or fluorine atoms, and π-π stacking interactions from the pyridine ring. mdpi.comacs.org

Structure-Activity Relationship (SAR) Studies: By comparing the predicted binding affinities of different derivatives, researchers can develop a computational SAR model. This model helps in understanding which parts of the molecule are most important for biological activity and guides the design of new, more potent compounds.

For example, a Schiff base derivative could be modeled to understand its potential as a metal-chelating agent in a biological system, a strategy employed with related quinoline-based compounds. orientjchem.org

Future Research Directions and Emerging Opportunities

The unique structural features of this compound open up several exciting avenues for future research, from creating complex chiral molecules to leveraging advanced synthesis technologies and exploring novel materials.

Development of Asymmetric Synthesis for Chiral Derivatives

A significant opportunity lies in the creation of chiral molecules from the achiral this compound. The asymmetric reduction of the aldehyde group to a chiral secondary alcohol is a particularly valuable transformation, as enantiopure heteroaromatic alcohols are important building blocks for pharmaceuticals and agrochemicals. nih.gov

Future research could focus on:

Chemoenzymatic Synthesis: This approach uses enzymes to catalyze reactions with high enantioselectivity. An alcohol dehydrogenase (ADH), such as the one derived from Lactobacillus kefir, could be used to reduce the aldehyde to either the (R)- or (S)-alcohol with potentially high yield and excellent enantiomeric excess (>99%). nih.gov This method is considered a green chemistry approach due to the mild reaction conditions and biodegradable nature of the catalyst.

Asymmetric Catalysis: Metal-based or organocatalytic asymmetric hydrogenation or transfer hydrogenation could also be developed. This would involve designing a chiral catalyst that can effectively differentiate between the two faces of the aldehyde group, leading to the preferential formation of one enantiomer.

The resulting chiral alcohols would be highly valuable intermediates, providing access to new classes of chiral ligands and biologically active molecules.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a flask, offers numerous advantages over traditional batch processing, including enhanced safety, better process control, higher yields, and easier scalability. nih.govthalesnano.com The synthesis and derivatization of halogenated pyridines are well-suited for this technology. vcu.edumdpi.com

Future research can integrate this compound into flow platforms to:

Streamline Multi-step Syntheses: Complex drug molecules are often made in multiple steps. Flow chemistry allows for "telescoping" these steps, where the output from one reactor flows directly into the next, eliminating the need for manual separation and purification of intermediates. This has been shown to dramatically reduce production time and cost for related pyridine compounds. vcu.edu

Access Novel Reaction Conditions: Flow reactors allow for the use of high temperatures and pressures with much greater safety than in batch reactors. This "expanded chemical space" can enable new types of chemical transformations that are not feasible with traditional methods.

Automated Library Synthesis: By coupling flow reactors with automated liquid handlers and purification systems, researchers can rapidly synthesize and screen large libraries of derivatives of this compound for applications in drug discovery and materials science. Many major pharmaceutical organizations have already implemented this technology for the manufacture of active pharmaceutical ingredients (APIs). researchgate.net

Exploration of Supramolecular Chemistry with Halogenated Pyridines

Supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions. Halogenated pyridines are excellent building blocks for supramolecular assembly due to their ability to participate in a variety of specific interactions. mdpi.comnih.gov

This compound is an attractive candidate for exploration in this field because it possesses:

A halogen bond donor (the chlorine atom). acs.org

A hydrogen bond acceptor (the pyridine nitrogen atom). mdpi.com

An aromatic π-system capable of π-π stacking.

Future research in this area could involve co-crystallizing this compound with other molecules (co-formers) that have complementary functionalities (e.g., hydrogen bond donors or halogen bond acceptors). By carefully selecting co-formers, it is possible to direct the assembly of these molecules into predictable one-, two-, or three-dimensional networks. acs.orgnih.gov This field, often called crystal engineering, could lead to the development of novel materials with tailored properties, such as new pharmaceutical co-crystals with improved solubility or functional materials for electronics and optics.

Q & A

Basic Synthesis Methods

Q: What are the common synthetic routes for 2-Chloro-5-Fluoropyridine-3-carbaldehyde? A: The compound is typically synthesized via halogenation and formylation of pyridine derivatives. For example, phosphorus pentachloride (PCl₅) can be used to introduce chlorine at the 2-position, followed by fluorination using a fluorinating agent like KF or Selectfluor. The aldehyde group is introduced via Vilsmeier-Haack formylation . Key intermediates include 2-chloro-5-fluoropyridine, which undergoes formylation at the 3-position. Reaction conditions (temperature, solvent polarity) must be optimized to avoid over-halogenation or decomposition .

Advanced Synthesis: Regioselectivity Challenges

Q: How can regioselectivity issues during functionalization be addressed in this compound? A: Regioselective functionalization is challenging due to competing reactive sites (Cl at C2, F at C5, and aldehyde at C3). Directed ortho-metalation (DoM) strategies using directing groups (e.g., boronic acids) or transition-metal catalysts (Pd, Cu) can enhance selectivity. For example, Schlosser’s work on trifluoromethylpyridines demonstrates that steric and electronic effects guide reactivity at specific positions . Computational modeling (DFT) may predict reactive sites by analyzing charge distribution and frontier molecular orbitals .

Analytical Characterization

Q: What analytical techniques are recommended for characterizing this compound? A:

  • Basic: NMR (¹H, ¹³C) confirms structure via coupling patterns (e.g., J values for Cl/F proximity). Mass spectrometry (HRMS) verifies molecular weight.
  • Advanced: X-ray crystallography resolves stereoelectronic effects on crystal packing. For ambiguous signals in NMR (e.g., overlapping peaks), 2D techniques (COSY, HSQC) or isotopic labeling (²H, ¹⁵N) can clarify assignments .

Applications in Drug Discovery

Q: How is this compound utilized in medicinal chemistry? A: The aldehyde group serves as a versatile handle for condensation reactions (e.g., Schiff base formation) to generate pharmacophores. For instance, it can be coupled with amines to create imine-based ligands for enzyme inhibition. Its fluorinated pyridine core is prevalent in kinase inhibitors and antimicrobial agents, leveraging fluorine’s electronegativity to enhance binding affinity .

Safety and Handling

Q: What safety protocols are critical when handling this compound? A:

  • Basic: Use PPE (gloves, N95 mask, goggles) due to respiratory and skin irritation risks .
  • Advanced: Store under inert atmosphere (N₂/Ar) to prevent aldehyde oxidation. Waste must be neutralized (e.g., with NaHSO₃ for aldehydes) before disposal via certified hazardous waste facilities .

Reactivity Patterns

Q: Which positions are most reactive toward nucleophilic/electrophilic attack? A: The aldehyde group (C3) is electrophilic, prone to nucleophilic addition (e.g., Grignard reagents). C2-Cl is susceptible to SNAr reactions under basic conditions, while C5-F is less reactive due to strong C-F bonds. Computational studies (e.g., Fukui indices) can map nucleophilic/electrophilic sites .

Degradation Pathways

Q: What are the major degradation products under oxidative/reductive conditions? A: Oxidation of the aldehyde yields 5-chloro-2-fluoro-pyridine-3-carboxylic acid, while reduction (e.g., NaBH₄) produces the corresponding alcohol. Harsh conditions may dehalogenate the pyridine ring, forming defluorinated or dechlorinated byproducts. LC-MS or GC-MS monitors degradation kinetics .

Computational Modeling

Q: How can computational tools aid in studying this compound? A: Molecular docking (AutoDock, Schrödinger) predicts binding modes with biological targets. DFT calculations (Gaussian, ORCA) optimize geometry and simulate IR/NMR spectra. SMILES/InChI keys (e.g., Canonical SMILES: C1=CN=C(C(=O)C(=C1F)Cl)F) enable database searches .

Contradictory Data in Literature

Q: How to resolve discrepancies in reported synthesis yields or spectral data? A: Cross-validate methods using standardized protocols (e.g., identical solvent systems for NMR). Reproduce experiments under inert conditions to rule out oxidation artifacts. Compare with structurally analogous compounds (e.g., 2-chloro-5-fluorobenzaldehyde) to identify systemic errors .

Purification Challenges

Q: What chromatographic techniques are effective for purification? A: Use silica gel chromatography with ethyl acetate/hexane gradients for small-scale purification. For polar byproducts, reverse-phase HPLC (C18 column, acetonitrile/water) improves resolution. Recrystallization from ethanol/water mixtures enhances purity .

Spectroscopic Challenges

Q: How to address signal overlap in NMR spectra? A: Employ low-temperature NMR (−40°C) to slow molecular motion and sharpen peaks. Paramagnetic relaxation agents (e.g., Cr(acac)₃) or deuterated solvents (DMSO-d₆) may reduce splitting. Refer to X-ray data to assign ambiguous signals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.